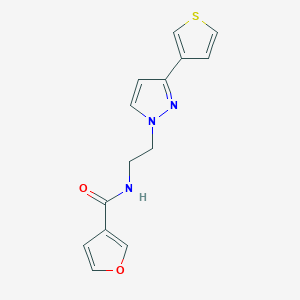

![molecular formula C16H9BrN4S B2503705 [(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile CAS No. 422289-89-2](/img/structure/B2503705.png)

[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile is a compound that belongs to the quinazoline derivatives, a class of compounds known for their diverse biological activities and pharmaceutical applications. Quinazoline derivatives are of significant interest in medicinal chemistry due to their potential therapeutic properties.

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. One such green protocol involves the reaction of carbon dioxide with 2-aminobenzonitriles using a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH), as a homogeneous recyclable catalyst . This method is environmentally friendly as it is carried out under solvent-free conditions and allows for the recovery and reuse of the ionic liquid. Although the specific synthesis of this compound is not detailed, the synthesis of similar quinazoline-2,4(1H,3H)-diones is reported, which are key intermediates for several drugs like Prazosin, Bunazosin, and Doxazosin .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary significantly depending on the substituents and reaction conditions. For instance, the reaction of o-bromomethylphenylacetonitrile with anthranilic acids can lead to different products based on the temperature and the nature of the substituent in the anthranilic acid . At temperatures below 150°C, derivatives of 7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-ones are formed, while at temperatures above 150°C, the products can be either 6,11-dihydro-13H-isoquino[3,2-b]quinazolin-13-one or derivatives of 6H,12H,17H-dibenzo[3,4:6,7][1,8]naphthyridino[1,8-ab]quinazoline-6,17-diones . These findings suggest that the molecular structure of this compound could also be influenced by similar reaction parameters.

Chemical Reactions Analysis

The chemical reactions leading to quinazoline derivatives are influenced by factors such as temperature, solvent, pressure, and the nature of the substituents. The study on the mechanism for the formation of certain quinazoline derivatives has allowed for the preparation of complex molecules like 6-(4-methylphenyl)-6,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one . This indicates that the chemical reactions involved in synthesizing this compound would require careful control of these parameters to achieve the desired product.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided in the papers, the properties of quinazoline derivatives in general can be inferred. These compounds typically exhibit a range of biological activities and can be designed to possess certain physical and chemical properties suitable for drug development. The solvent-free synthesis method described for quinazoline-2,4(1H,3H)-diones suggests that the resulting compounds could have favorable properties for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Efficient synthesis of various azaarenes, including derivatives of benzimidazoquinazolines, is reported. These compounds were synthesized through base-catalyzed ring transformation, demonstrating potential in diverse chemical syntheses (Pratap & Ram, 2007).

Anticonvulsant Properties

- Quinazolino-benzothiazoles, closely related to benzimidazoquinazolines, were synthesized and shown to have significant anticonvulsant activities, suggesting potential therapeutic applications for similar structures (Ugale et al., 2012).

Antimicrobial and Antiviral Activities

- Novel quinazolin-4-ones with different substituents at position 3, akin to benzimidazoquinazolines, showed good to moderate antibacterial activity, indicating their potential in developing new antimicrobial agents (Akl et al., 2017).

- A study on (quinazolin-4-ylamino)methylphosphonates, derived from similar chemical structures, revealed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating potential in antiviral research (Luo et al., 2012).

Anti-inflammatory Potential

- Benzimidazo[1,2-c]quinazoline derivatives were investigated as tumor necrosis factor alpha (TNF-alpha) production inhibitors, indicating their potential use as anti-inflammatory agents (Galarce et al., 2008).

Cancer Research

- Synthesis of 6-cyanobenzimidazo[1,2-c]quinazoline derivatives and their evaluation for cytotoxic activity suggest potential applications in cancer research (Lamazzi et al., 2000).

Wirkmechanismus

Target of Action

Benzimidazoles and quinazolines are known to interact with a variety of biological targets. For instance, benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact with the biopolymers of living systems . Quinazolines have been found to exhibit a broad range of medicinal activities, suggesting they interact with multiple targets .

Mode of Action

The mode of action of benzimidazoles and quinazolines can vary depending on the specific compound and its targets. For example, some 2-aminobenzimidazoles have been found to be useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .

Biochemical Pathways

Benzimidazoles and quinazolines can affect various biochemical pathways. For instance, quinazolines have been found to inhibit cellular phosphorylation and dihydrofolate reductase , both of which are key biochemical pathways.

Result of Action

Quinazolines have been found to exhibit a broad range of medicinal activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and more .

Eigenschaften

IUPAC Name |

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrN4S/c17-10-5-6-12-11(9-10)15-19-13-3-1-2-4-14(13)21(15)16(20-12)22-8-7-18/h1-6,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCSNPVWGXOQMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)

![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)

![8-[(4-Methoxyphenyl)sulfonyl]-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2503637.png)

![1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B2503639.png)

![N-(4-fluorobenzyl)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2503642.png)

![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)